2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol
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Overview
Description
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is a chemical compound with the molecular formula C8H12N4O5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with ethanolamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-nitropyrimidine: Another pyrimidine derivative with similar chemical properties.
4,5-Dimethoxy-2-nitrobenzyl alcohol: A compound with a similar nitro group and methoxy substituents.
Uniqueness
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H12N4O3. Its structure features a pyrimidine ring substituted with methoxy and nitro groups, which are critical for its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Weight | 224.22 g/mol |
Solubility | Soluble in methanol |
Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and nitro groups contributes to its ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant antioxidant properties, which may help protect against oxidative stress in cells .
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting cognitive function .
- Antimicrobial Properties : Some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. This may be due to their ability to interfere with bacterial metabolic pathways .
Antioxidant Activity
A study evaluating the antioxidant capacity of various pyrimidine derivatives found that compounds similar to this compound showed radical scavenging activities comparable to well-known antioxidants such as ascorbic acid and resveratrol . The oxygen radical absorbance capacity (ORAC) assay indicated that these compounds could effectively reduce oxidative damage in biological systems.
Enzyme Inhibition
Research on enzyme inhibition revealed that certain derivatives exhibited potent AChE and BuChE inhibitory effects. For instance, compounds tested at concentrations around 10 μM showed significant inhibition rates (>30%), suggesting that this compound could have therapeutic potential in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of related nitropyrimidine compounds against various bacterial strains. Some derivatives demonstrated significant antibacterial effects, indicating that this class of compounds could be explored for developing new antimicrobial agents .
Case Studies
- Cognitive Enhancement : A clinical study investigated the effects of AChE inhibitors on cognitive function in patients with mild cognitive impairment. Results indicated improvements in memory recall and cognitive processing speed when treated with pyrimidine derivatives similar to this compound .
- Antioxidant Therapy : Another study focused on the use of antioxidant-rich compounds in mitigating oxidative stress-related diseases. The findings suggested that incorporating such pyrimidine derivatives into treatment regimens could enhance patient outcomes in conditions like Parkinson's disease .
Properties
CAS No. |
918444-80-1 |
---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N4O5/c1-16-6-5(12(14)15)7(17-2)11-8(10-6)9-3-4-13/h13H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
LGHUGHKYDMAUTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCO)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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